

Commercial Availability and Synthetic Routes of 1-(4-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Bromophenyl)piperidine**

Cat. No.: **B1277246**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperidine is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility is primarily recognized in the development of novel therapeutic agents, particularly within the realms of neuropharmacology and oncology.^[1] The substituted phenylpiperidine scaffold is a common motif in a variety of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of **1-(4-Bromophenyl)piperidine**, details on its chemical properties, and outlines established experimental protocols for its synthesis.

Commercial Availability and Suppliers

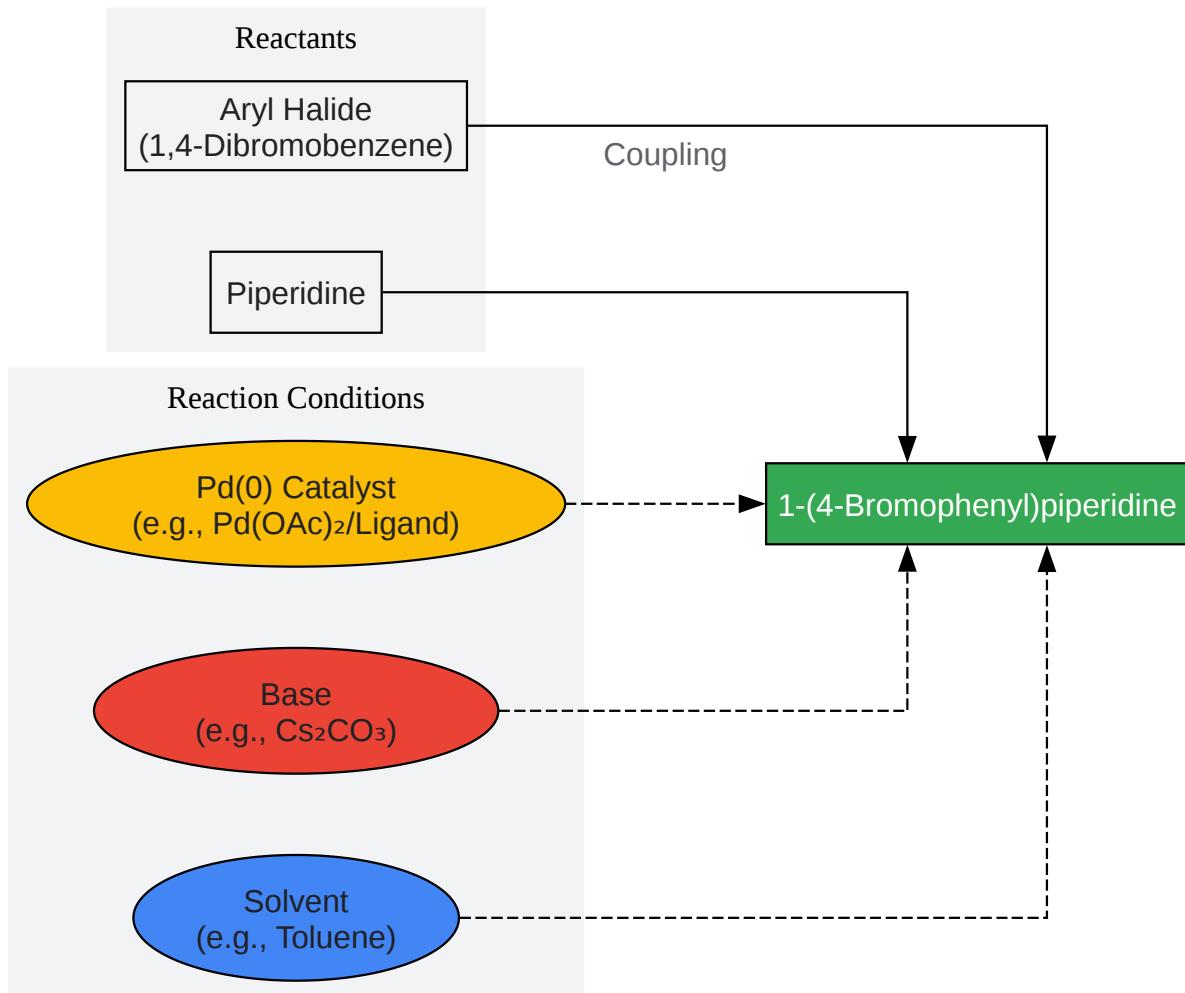
1-(4-Bromophenyl)piperidine is readily available from several chemical suppliers. The purity and quantity offered can vary, catering to the needs of both small-scale research and larger development projects. Below is a summary of offerings from prominent suppliers.

Supplier	Product Number	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	VBP00057	Data not collected by supplier[2]	1 g	22148-20-5	C ₁₁ H ₁₄ BrN	240.14[2]
Fisher Scientific (TCI America)	B3930	≥98.0%	Contact for availability	22148-20-5	C ₁₁ H ₁₄ BrN	240.144[3]
Lab Pro Inc.	B3930-1G	Min. 98.0% (GC,T)	1 g	22148-20-5	C ₁₁ H ₁₄ BrN	240.14[4]
Chem-Impex	06263	Not specified	Contact for availability	22148-20-5	C ₁₁ H ₁₄ BrN	240.14
ChemScene	CS-0186252	≥98%	Contact for availability	22148-20-5	C ₁₁ H ₁₄ BrN	240.14[5]

Physicochemical Properties

Property	Value	Reference
Physical State	Solid	[2][4]
Color	White	[4]
Melting Point	76 °C	[4]
SMILES String	BrC1=CC=C(N2CCCCC2)C=C1	[2]
InChI Key	OACWQRGNHICZFD-UHFFFAOYSA-N	[2][3]

Synthesis of 1-(4-Bromophenyl)piperidine

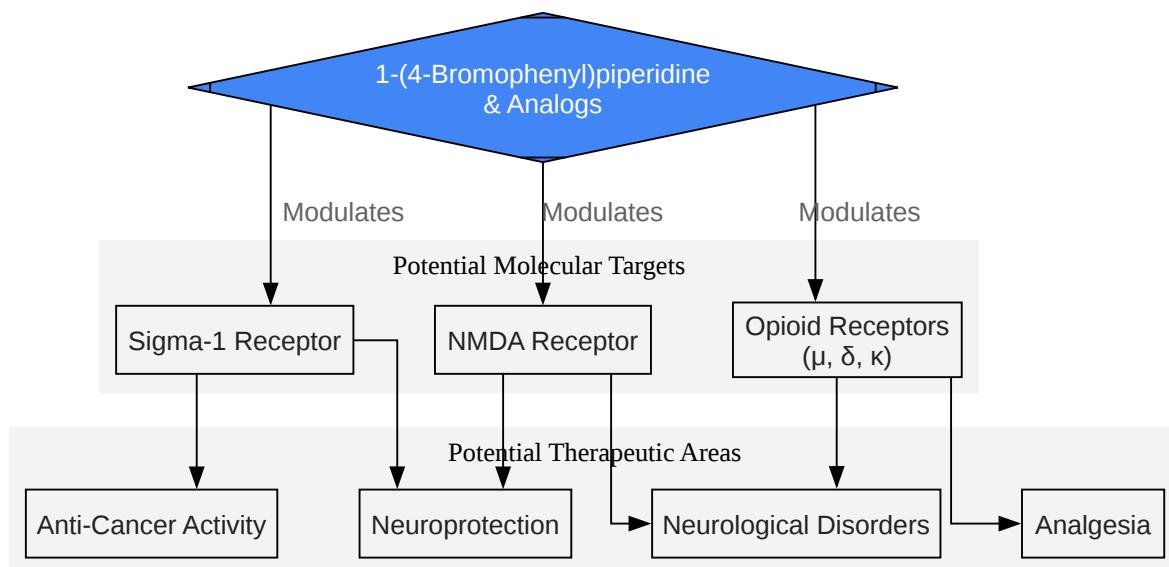

Several synthetic methods for the preparation of **1-(4-Bromophenyl)piperidine** have been reported. A common and efficient approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.^{[5][6]} The reaction typically involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base.

General Procedure:

- To a reaction vessel, add the aryl bromide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) (1 equivalent), piperidine (1.1-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.05 equivalents), and a phosphine ligand like BINAP (0.08 equivalents).
- Add a suitable base, for instance, cesium carbonate (Cs_2CO_3) (2-3 equivalents), and a solvent such as toluene.
- The reaction mixture is degassed and then heated, typically at temperatures ranging from 80 to 110 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure.
- The crude product is then purified, commonly by silica gel column chromatography, to yield the desired **1-(4-Bromophenyl)piperidine**.


[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig amination workflow for the synthesis of **1-(4-Bromophenyl)piperidine**.

Biological Context and Potential Applications

Derivatives of 1-phenylpiperidine are widely explored in neuropharmacology due to their interaction with various central nervous system targets. While specific signaling pathways for **1-(4-Bromophenyl)piperidine** are not extensively detailed in publicly available literature, the broader class of phenylpiperidine analogs has been shown to interact with several key

receptors. These include sigma (σ) receptors, N-methyl-D-aspartate (NMDA) receptors, and opioid receptors.^{[7][8][9]} The modulation of these receptors is implicated in a range of neurological and psychiatric conditions, highlighting the potential of **1-(4-Bromophenyl)piperidine** as a scaffold for the development of novel therapeutics.

[Click to download full resolution via product page](#)

Caption: Potential neuropharmacological interactions of 1-phenylpiperidine derivatives.

Conclusion

1-(4-Bromophenyl)piperidine is a commercially accessible and synthetically versatile compound with significant potential in drug discovery and materials science. The well-established Buchwald-Hartwig amination provides a reliable method for its synthesis. Further investigation into the specific biological activities and signaling pathways of this compound and its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Routes of 1-(4-Bromophenyl)piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277246#commercial-availability-and-suppliers-of-1-4-bromophenyl-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com